molecular formula C11H15N3O4S B5768296 methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate

methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate

Cat. No. B5768296
M. Wt: 285.32 g/mol
InChI Key: HGOIGIRHMZDEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate, also known as DMCTC, is a synthetic compound that has been studied for its potential use in scientific research. DMCTC belongs to the class of compounds known as carbonothioylhydrazones, which have been shown to exhibit a variety of biological activities. In

Mechanism of Action

The mechanism of action of methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate is not fully understood. However, it is thought to act by inhibiting the aggregation of proteins, which can lead to the formation of toxic aggregates that are associated with various diseases. methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to have a variety of biochemical and physiological effects. In preclinical studies, methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of Alzheimer's disease. methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate has also been shown to selectively bind to cancer cells and emit fluorescent signals, making it a useful tool for imaging and detection. Additionally, methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate in lab experiments is its ability to selectively bind to cancer cells and emit fluorescent signals, making it a useful tool for imaging and detection. Additionally, methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to have neuroprotective effects, which may be useful in the study of neurodegenerative diseases. One limitation of using methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for the study of methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate. One area of research is the development of methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate-based diagnostic tools for cancer. Another area of research is the development of methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate-based therapeutic agents for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate and its potential applications in scientific research.

Synthesis Methods

Methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyaniline with carbon disulfide, followed by the reaction of the resulting product with methyl hydrazinecarboxylate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

Methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate has been studied for its potential use as a diagnostic tool for certain types of cancer. Specifically, methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to selectively bind to cancer cells and emit fluorescent signals, making it a useful tool for imaging and detection. methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In preclinical studies, methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

methyl N-[(2,5-dimethoxyphenyl)carbamothioylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-16-7-4-5-9(17-2)8(6-7)12-10(19)13-14-11(15)18-3/h4-6H,1-3H3,(H,14,15)(H2,12,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOIGIRHMZDEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate

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